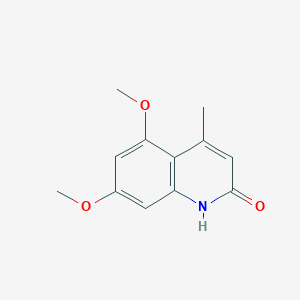

5,7-Dimethoxy-4-methyl-2(1H)-quinolinone

Description

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

5,7-dimethoxy-4-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C12H13NO3/c1-7-4-11(14)13-9-5-8(15-2)6-10(16-3)12(7)9/h4-6H,1-3H3,(H,13,14) |

InChI Key |

XAZGMCJYQHTDIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=CC(=C2)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Quinolinone Derivatives

Structural Variations and Physicochemical Properties

The biological and chemical profiles of quinolinones are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Key Findings from Comparative Studies

Substituent Effects on Bioactivity

- However, it lacks the steric bulk of phenyl (e.g., 4-(4-methoxyphenyl) in ) or chlorine substituents (), which may reduce receptor-binding specificity . Chlorine at C-4 () introduces electron-withdrawing effects, increasing electrophilicity and reactivity in nucleophilic substitution reactions, unlike the electron-donating methyl group .

Methoxy vs. Hydroxy Groups :

- The 5,7-dimethoxy groups in the target compound contribute to electron-donating effects, stabilizing the aromatic system but reducing hydrogen-bonding capacity compared to hydroxy analogs (e.g., 8-hydroxy in ) . This trade-off may limit solubility in aqueous environments while enhancing passive diffusion across biological membranes.

- Ring Saturation: Dihydroquinolinones (e.g., ) exhibit conformational flexibility due to reduced aromaticity, enabling interactions with sigma receptors in the central nervous system . The fully aromatic target compound lacks this flexibility, suggesting divergent pharmacological targets.

Q & A

Q. What are the optimized synthetic routes for 5,7-Dimethoxy-4-methyl-2(1H)-quinolinone, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of quinolinone derivatives typically involves cyclization of substituted anilines. For 5,7-dimethoxy analogues, a two-step approach is effective:

N-Acylation : React m-anisidine (or substituted aniline) with acetyl chloride to form an intermediate amide.

Intramolecular Friedel-Crafts alkylation : Use a Lewis acid (e.g., AlCl₃) to induce cyclization, forming the quinolinone core.

Key optimizations include:

- Temperature control : Cyclization at 80–100°C minimizes side reactions like over-alkylation .

- Methoxy group stability : Avoid strong acidic conditions to prevent demethylation; use aprotic solvents (e.g., DMF) .

Typical yields range from 50–65%, with impurities including dihydroquinolinone byproducts, resolvable via column chromatography .

Q. Which spectroscopic techniques are critical for structural elucidation of 5,7-Dimethoxy-4-methyl-2(1H)-quinolinone?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ ~6.5–8.0 ppm). The methyl group at C4 appears as a singlet (~δ 2.5 ppm) .

- IR spectroscopy : Confirm lactam (C=O stretch ~1650 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functionalities .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃NO₃: calc. 219.0895, observed 219.0898) .

Advanced Research Questions

Q. How does the substitution pattern (5,7-dimethoxy and 4-methyl) influence the compound’s bioactivity, particularly in enzyme inhibition?

Methodological Answer:

- Methoxy groups : Enhance lipophilicity and π-stacking with enzyme active sites. For example, 6,7-dimethoxyquinolines show potent inhibition of tyrosine kinases due to methoxy interactions with hydrophobic pockets .

- C4-methyl group : Stabilizes the quinolinone ring conformation, improving binding affinity. Analogues lacking this group exhibit reduced activity in acetylcholinesterase (AChE) inhibition assays .

Data Table : Comparison of Substituted Quinolinones in AChE Inhibition

| Compound | IC₅₀ (µM) | Key Structural Features |

|---|---|---|

| 5,7-Dimethoxy-4-methyl | 0.85 | Methoxy (C5, C7), Methyl (C4) |

| 7-Methoxy-4-H | 12.4 | No C5 methoxy or C4 methyl |

| 4-Methyl-5-H | 5.2 | No C7 methoxy |

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?

Methodological Answer: Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration). For example, AChE inhibition assays using human recombinant vs. bovine enzymes yield differing IC₅₀ values .

- Compound purity : Validate via HPLC (≥95% purity) and NMR to exclude dihydroquinolinone byproducts, which lack bioactivity .

- Solubility factors : Use DMSO concentrations ≤1% to avoid solvent interference in cell-based assays .

Q. What strategies enable the design of derivatives with improved blood-brain barrier (BBB) penetration for CNS applications?

Methodological Answer:

- Lipophilicity optimization : Introduce halogen substituents (e.g., Cl at C8) to balance logP (target: 2–3) while retaining methoxy groups for target binding .

- Molecular weight control : Derivatives <400 Da show better BBB permeability. For example, replacing the methyl group with a trifluoromethyl moiety increases lipophilicity without exceeding MW limits .

- In silico modeling : Use tools like SwissADME to predict BBB scores and prioritize candidates .

Experimental Design & Data Analysis

Q. How should researchers design SAR studies to evaluate the role of the 2(1H)-quinolinone core?

Methodological Answer:

- Core modifications : Synthesize analogues with:

- Ring saturation : Compare 3,4-dihydro-2(1H)-quinolinone (reduced planarity) vs. aromatic core.

- Lactam replacement : Substitute the carbonyl with thiocarbonyl or amine groups.

- Assay selection : Test against MAO-B (for neurodegeneration) and AChE (for Alzheimer’s).

- Data interpretation : Correlate structural changes with activity shifts. For example, dihydroquinolinones show weaker MAO-B inhibition due to conformational rigidity .

Q. What analytical methods are recommended for detecting degradation products during stability studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.